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Compound of Interest

Compound Name: 3-Chloro-5-methoxyphenol

Cat. No.: B1581831

In the landscape of modern organic synthesis, particularly within pharmaceutical and
agrochemical development, the utility of a molecule is often defined by the strategic
arrangement of its functional groups. 3-Chloro-5-methoxyphenol (CAS No: 65262-96-6)
stands as a prime example of a highly valuable substituted phenol.[1][2][3][4] Its architecture,
featuring a hydroxyl, a chloro, and a methoxy group on a benzene ring, offers a unique
combination of electronic and steric properties.[4] This specific arrangement provides chemists
with a reactive and adaptable platform for constructing more complex molecular entities. The
presence of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and
the nucleophilic hydroxyl group imparts a specific reactivity that is highly sought after for
regioselective transformations. Consequently, 3-Chloro-5-methoxyphenol serves as a key
building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs)
and advanced agrochemicals, such as herbicides and fungicides.[5] This guide provides a
detailed examination of its molecular structure, physicochemical properties, and a validated
analytical workflow, alongside a proposed synthetic strategy grounded in established chemical
principles.

Part 1: Physicochemical and Structural
Characteristics

A thorough understanding of a chemical intermediate's properties is foundational to its effective
application in synthetic workflows. 3-Chloro-5-methoxyphenol is typically supplied as a light
yellow to brown powder with a purity of 98% or higher, ensuring its reliability as a reagent for
precise chemical transformations.[2][4]
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Quantitative Data Summary

The key physicochemical properties of 3-Chloro-5-methoxyphenol are summarized in the
table below for ease of reference by researchers and procurement managers.

Property Value Source(s)
CAS Number 65262-96-6 [1][2][6]
Molecular Formula C7H7CIO2 [1112][5]
Molecular Weight 158.58 g/mol [2][5]
Appearance Light yellow to brown powder [4]

Melting Point 99 °C [4][6]
Boiling Point 265.3 °C [5]

Density 1.28 g/cm3 [5]

InChi Key LZVYZZFCAMPFOQ- (1]

UHFFFAOYSA-N

SMILES 0OC1=CC(OC)=CC(Cl)=C1 2]

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxyphenol is the cornerstone of its chemical
behavior. The strategic placement of substituents on the aromatic ring dictates its reactivity in
subsequent synthetic steps.

Caption: Molecular structure of 3-Chloro-5-methoxyphenol.

Part 2: Proposed Synthesis Workflow

While multiple synthetic routes can be envisioned, a robust and scalable approach is crucial for
practical applications. A plausible and efficient synthesis of 3-Chloro-5-methoxyphenol can be
adapted from the well-established monomethylation of substituted resorcinols. This proposed
method starts with 5-chlororesorcinol, a readily available starting material.
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Causality Behind Experimental Choices

The chosen synthetic pathway involves a nucleophilic substitution reaction. The phenoxide

ions, formed by deprotonating the hydroxyl groups of 5-chlororesorcinol with a base, act as

nucleophiles. Dimethyl sulfate is an excellent electrophile and methylating agent. The key

challenge is achieving mono-methylation over di-methylation.

Choice of Base (K2COs): A moderately weak base like potassium carbonate is selected to
selectively deprotonate one hydroxyl group. Stronger bases (like NaOH) would likely lead to
the formation of the dianion, increasing the probability of undesired dimethylation.

Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this Sn2 reaction. It effectively
dissolves the reactants but does not participate in the reaction itself. Its boiling point allows
for the reaction to be conducted at a moderate temperature, providing sufficient energy for
the reaction to proceed without causing degradation.

Stoichiometry Control: Using a slight excess of the resorcinol derivative relative to dimethyl
sulfate, or carefully controlling the stoichiometry to be 1:1, favors the mono-methylated
product.

Step-by-Step Synthetic Protocol

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and a nitrogen inlet, add 5-chlororesorcinol (14.45 g, 0.1 mol) and
anhydrous potassium carbonate (15.2 g, 0.11 mol).

Solvent Addition: Add 250 mL of acetone to the flask.

Initiation of Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to
reflux (approximately 56 °C).

Addition of Methylating Agent: While maintaining reflux, add dimethyl sulfate (12.61 g, 0.1
mol) dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a
suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using
appropriate personal protective equipment.
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» Reaction Monitoring: Allow the reaction to proceed at reflux for 8-12 hours. The reaction
progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl
acetate (7:3) solvent system.

o Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC),
cool the mixture to room temperature. Filter the solid potassium salts and wash with a small
amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

 Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M
HCI, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter,
and concentrate under reduced pressure.

o Final Purification: The crude product can be further purified by column chromatography on
silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure
3-Chloro-5-methoxyphenol.

Product Workup & Purification

re Reaction
ddition of Reflux for 8-12h Column Chromatography

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Chloro-5-methoxyphenol.

Part 3: Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step
in any synthetic protocol. High-Performance Liquid Chromatography (HPLC) is a suitable
method for this purpose.

HPLC Protocol

Areverse-phase (RP) HPLC method can be effectively used to analyze 3-Chloro-5-
methoxyphenol.[1]
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Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 pum).[1]

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acidifier
like phosphoric acid or formic acid for Mass-Spec (MS) compatibility.[1] A typical gradient
might run from 30% MeCN to 90% MeCN over 15 minutes.

Flow Rate: 1.0 mL/min.
Detection: UV detection at 254 nm.

Expected Outcome: The pure compound should appear as a single, sharp peak at a
characteristic retention time. The purity can be calculated based on the peak area
percentage.

Part 4: Applications in Drug Discovery and
Development

The true value of 3-Chloro-5-methoxyphenol lies in its application as a versatile building

block. The chloro and methoxy groups are not merely passive substituents; they play active

roles in modulating the properties of the final API.

Modulation of Physicochemical Properties: The chloro group increases lipophilicity (LogP),
which can enhance membrane permeability.[7] The methoxy group can act as a hydrogen
bond acceptor and can be metabolically labile, offering a potential site for metabolic
modification or a way to block metabolism at that position.

Vector for Further Functionalization: The phenol group is readily converted into an ether or
ester, providing a key handle for linking to other parts of a target molecule. The aromatic ring
can also undergo further electrophilic substitution, with the existing groups directing the
position of new substituents.

This strategic combination of features makes 3-Chloro-5-methoxyphenol a crucial

intermediate for pharmaceutical companies aiming to innovate and construct novel molecular

architectures for new drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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